Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound featuring a formyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Azabicyclo Core: The azabicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Tert-butyl 3-carboxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness: Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for derivatization. Its bicyclic structure also contributes to its stability and specificity in interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h7-10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGUXKCMANRLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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